molecular formula C8H6N2O B1583554 Cinnolin-3(2H)-one CAS No. 31777-46-5

Cinnolin-3(2H)-one

Cat. No. B1583554
CAS RN: 31777-46-5
M. Wt: 146.15 g/mol
InChI Key: CXUGAWWYKSOLEL-UHFFFAOYSA-N
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Patent
US05045541

Procedure details

To 60 ml of dried dimethylformamide is added 5 g of 9-hydroxy-2-(4-hydroxyphenyl)-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one, and thereto is added 1.6 g of 60% sodium hydroxide. After the mixture is stirred at room temperature for 1 hour, 5 g of 3-dimethylaminopropyl chloride is added thereto. The mixture is stirred under heating at 60°-70° C. for 14 hours. After the completion of the reaction, the solvent is distilled off and the residue is extracted with chloroform. The extract is washed with water and dried over anhydrous magnesium sulfate. Thereafter, the solvent is distilled off. The obtained oily substance (7.8 g) is subjected to column chromatography to give 5.2 g of 2-[4-(3-dimethylaminopropoxy)phenyl]-9-(3-dimethylaminopropoxy)-4,4a,5,6-tetrahydrobenzoh]cinnolin-3(2H)-one as an oily substance.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
9-hydroxy-2-(4-hydroxyphenyl)-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC1C=C[C:5]2[CH2:6][CH2:7][CH:8]3[C:13]([C:4]=2C=1)=[N:12][N:11](C1C=CC(O)=CC=1)[C:10](=[O:21])[CH2:9]3.[OH-].[Na+].CN(C)CCCCl>CN(C)C=O>[N:12]1[NH:11][C:10](=[O:21])[CH:9]=[C:8]2[C:13]=1[CH:4]=[CH:5][CH:6]=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CN(CCCCl)C
Step Three
Name
9-hydroxy-2-(4-hydroxyphenyl)-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one
Quantity
5 g
Type
reactant
Smiles
OC1=CC2=C(CCC3CC(N(N=C23)C2=CC=C(C=C2)O)=O)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
under heating at 60°-70° C. for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with chloroform
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent is distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N=1NC(C=C2C=CC=CC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.